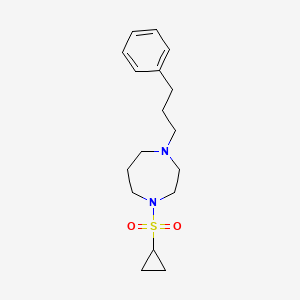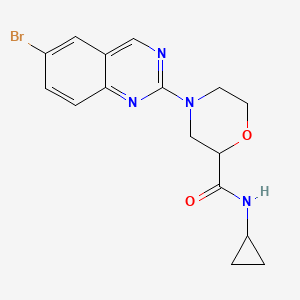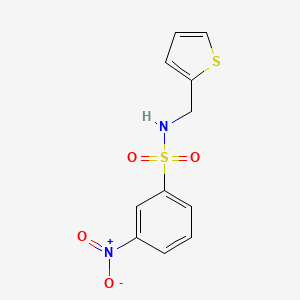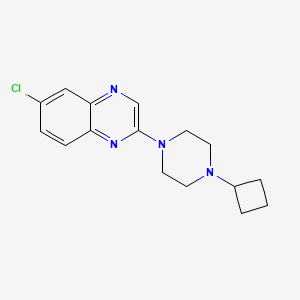![molecular formula C20H14F3NO4S B15121778 Methyl 4-({[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}methyl)benzoate](/img/structure/B15121778.png)
Methyl 4-({[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE is a complex organic compound that features a quinoline core with a trifluoromethyl group and a dioxolo ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinoline core, followed by the introduction of the trifluoromethyl group and the dioxolo ring. The final step involves the attachment of the benzoate moiety through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the various steps in the synthetic route.
化学反応の分析
Types of Reactions
METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
科学的研究の応用
METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用機序
The mechanism of action of METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the dioxolo ring contribute to its unique binding properties, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biological processes, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 2-Methyl-8-(trifluoromethyl)quinolin-4-ol
- 4-{[({[8-(Trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetyl)amino]methyl}benzoic acid
Uniqueness
METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the dioxolo ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C20H14F3NO4S |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
methyl 4-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H14F3NO4S/c1-26-19(25)12-4-2-11(3-5-12)9-29-18-7-14(20(21,22)23)13-6-16-17(28-10-27-16)8-15(13)24-18/h2-8H,9-10H2,1H3 |
InChIキー |
QHEDTJUASPXFIH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC4=C(C=C3C(=C2)C(F)(F)F)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15121695.png)

![2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one](/img/structure/B15121712.png)

![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)

![1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15121745.png)

![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121766.png)
![N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15121767.png)
![5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15121774.png)
![N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121775.png)
![6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B15121776.png)
![Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate](/img/structure/B15121786.png)
